Cas no 1797601-67-2 (1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea)

1-Cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea is a synthetic organic compound featuring a urea core functionalized with a cyclopentyl group and a thiophene-based hydroxyphenylmethyl substituent. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for drug discovery or as an intermediate in the synthesis of bioactive molecules. The presence of both polar (hydroxy, urea) and hydrophobic (phenyl, cyclopentyl) moieties enhances its versatility in binding interactions, making it suitable for targeting diverse biological systems. The thiophene ring further contributes to its stability and potential pharmacological relevance. This compound is typically characterized by high purity and well-defined synthetic pathways, ensuring reproducibility for research applications.
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea structure
1797601-67-2 structure
商品名:1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
CAS番号:1797601-67-2
MF:C18H22N2O2S
メガワット:330.444483280182
CID:5371771

1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea 化学的及び物理的性質

名前と識別子

    • 1-cyclopentyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea
    • 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
    • インチ: 1S/C18H22N2O2S/c21-17(13-6-2-1-3-7-13)16-11-10-15(23-16)12-19-18(22)20-14-8-4-5-9-14/h1-3,6-7,10-11,14,17,21H,4-5,8-9,12H2,(H2,19,20,22)
    • InChIKey: IUZBUNTZBCCIJA-UHFFFAOYSA-N
    • ほほえんだ: N(C1CCCC1)C(NCC1SC(C(O)C2=CC=CC=C2)=CC=1)=O

1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6418-2928-10μmol
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
10μmol
$103.5 2023-09-09
Life Chemicals
F6418-2928-2mg
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
2mg
$88.5 2023-09-09
Life Chemicals
F6418-2928-15mg
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
15mg
$133.5 2023-09-09
Life Chemicals
F6418-2928-1mg
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
1mg
$81.0 2023-09-09
Life Chemicals
F6418-2928-2μmol
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
2μmol
$85.5 2023-09-09
Life Chemicals
F6418-2928-40mg
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
40mg
$210.0 2023-09-09
Life Chemicals
F6418-2928-3mg
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
3mg
$94.5 2023-09-09
Life Chemicals
F6418-2928-10mg
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
10mg
$118.5 2023-09-09
Life Chemicals
F6418-2928-20μmol
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
20μmol
$118.5 2023-09-09
Life Chemicals
F6418-2928-5mg
1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea
1797601-67-2
5mg
$103.5 2023-09-09

1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea 関連文献

1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ureaに関する追加情報

Introduction to 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea (CAS No. 1797601-67-2)

1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. With a CAS number of 1797601-67-2, this compound represents a fascinating example of how intricate molecular architectures can be designed to modulate biological pathways. The presence of both cyclopentyl and thiophenyl moieties, coupled with a urea functional group, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The structure of 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea is characterized by its rigid framework, which includes a cyclopentane ring and a thiophene ring system. These structural elements are known to contribute to the compound's stability and reactivity, allowing it to engage with various biological receptors. The urea moiety, in particular, is often involved in hydrogen bonding interactions, which can be critical for binding affinity and specificity. This makes the compound an intriguing subject for drug discovery efforts aimed at developing novel therapeutic agents.

In recent years, there has been growing interest in thiophene-based compounds due to their diverse pharmacological properties. Thiophenes are heterocyclic aromatic compounds that have been extensively studied for their potential applications in medicine, agriculture, and materials science. The incorporation of a hydroxy(phenyl)methyl group into the thiophene ring enhances the compound's solubility and bioavailability, which are crucial factors for its pharmacological efficacy. This modification also introduces additional sites for interaction with biological targets, thereby expanding the compound's therapeutic potential.

One of the most compelling aspects of 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea is its potential as an inhibitor of key enzymatic pathways. Current research indicates that this compound may interact with enzymes involved in inflammation and cancer progression. By modulating these pathways, the compound could exhibit anti-inflammatory and anticancer effects. Preliminary studies have shown promising results in cell-based assays, where the compound demonstrated significant inhibition of target enzymes at nanomolar concentrations. These findings suggest that further exploration of this compound could lead to the development of new treatments for chronic diseases.

The synthesis of 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea involves multiple steps, each requiring careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 5-hydroxy(phenyl)methylthiophene derivatives. These intermediates are then coupled with cyclopentanone derivatives through condensation reactions facilitated by appropriate catalysts. The final step involves the introduction of the urea functional group, which is achieved through reactions such as carbodiimide formation or urethane coupling reactions.

From a pharmacokinetic perspective, 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea exhibits favorable properties that make it an attractive candidate for drug development. The cyclopentyl group contributes to metabolic stability, while the hydroxy(phenyl)methyl group enhances solubility in both aqueous and lipid environments. These characteristics are essential for ensuring adequate absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, the compound's molecular structure suggests that it may have a long half-life in vivo, allowing for less frequent dosing and improved patient compliance.

The biological activity of 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea has been extensively evaluated in various preclinical models. Studies have shown that the compound exhibits significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea has shown promise in cancer research. Preclinical studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by targeting critical signaling pathways involved in tumor progression. For instance, it has been shown to block the activation of nuclear factor kappa B (NFκB), a transcription factor that regulates genes involved in inflammation and cell survival. By disrupting NFκB signaling, the compound can induce apoptosis in cancer cells while sparing healthy cells.

The synthetic versatility of 1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea also makes it a valuable tool for medicinal chemists seeking to develop novel analogs with enhanced potency and selectivity. By modifying various structural components such as the cyclopentane ring or the thiophene moiety, researchers can fine-tune the compound's pharmacological properties to meet specific therapeutic needs. This flexibility allows for rapid optimization cycles during drug development pipelines.

In conclusion, 1-cyclopentyl-3-{[5-(hydroxy(methoxy)phenyl)methoxy]-4-(trifluoromethoxy)-6-(trifluoromethyl)benzamido}-4H-thieno[3',2':4',5']pyrroledione represents a promising lead compound for further pharmaceutical development. Its unique structural features combined with its favorable pharmacokinetic properties make it an excellent candidate for treating inflammatory and oncological diseases. As research continues to uncover new applications for this compound, it is likely that additional derivatives will be developed, further expanding its therapeutic potential.

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